alpha-Amyloid precursor protein modulator
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Overview
Description
Tetraphenylphosphonium bromide is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and applications. It is a quaternary phosphonium salt, characterized by the presence of four phenyl groups attached to a central phosphorus atom, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with bromobenzene in the presence of a strong base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
P(C6H5)3+C6H5Br→P(C6H5)4Br
Industrial Production Methods
In industrial settings, tetraphenylphosphonium bromide is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form triphenylphosphine and benzene.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Triphenylphosphine and benzene.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tetraphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in the study of mitochondrial function due to its ability to accumulate in mitochondria.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
Tetraphenylphosphonium bromide exerts its effects primarily through its ability to interact with cellular membranes. Its lipophilic nature allows it to accumulate in the mitochondria, where it can disrupt mitochondrial function. This disruption is often due to the alteration of the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells. The compound’s mechanism of action involves the regulation of reactive oxygen species and the modulation of various signaling pathways, including the tumor necrosis factor-alpha and vascular endothelial growth factor pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with three phenyl groups attached to phosphorus.
Tetraphenylphosphonium chloride: Similar to tetraphenylphosphonium bromide but with a chloride ion as the counterion.
Tetraphenylphosphonium iodide: Similar to tetraphenylphosphonium bromide but with an iodide ion as the counterion.
Uniqueness
Tetraphenylphosphonium bromide is unique due to its specific counterion, which can influence its solubility and reactivity. The bromide ion provides a balance between reactivity and stability, making it suitable for various applications in research and industry. Its ability to selectively accumulate in mitochondria also sets it apart from other similar compounds, making it a valuable tool in biological and medical research.
Properties
IUPAC Name |
N-[5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVEMPZUIFSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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